molecular formula C10H12N2O B12630573 1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one CAS No. 921763-71-5

1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one

Cat. No.: B12630573
CAS No.: 921763-71-5
M. Wt: 176.21 g/mol
InChI Key: BTOPOYAIQYIOJX-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of an imidazole derivative with a suitable aldehyde or ketone in the presence of a base such as potassium carbonate and a copper(I) catalyst . The reaction is usually carried out in an aprotic solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition of microbial growth or modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-imidazole: Known for its antifungal and antibacterial properties.

    4-(1H-Imidazol-1-yl)benzaldehyde: Used in the synthesis of various biologically active compounds.

    1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Exhibits catalytic activity in organic reactions.

Uniqueness

1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

921763-71-5

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-imidazol-1-yl-2-methylhexa-3,5-dien-1-one

InChI

InChI=1S/C10H12N2O/c1-3-4-5-9(2)10(13)12-7-6-11-8-12/h3-9H,1H2,2H3

InChI Key

BTOPOYAIQYIOJX-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC=C)C(=O)N1C=CN=C1

Origin of Product

United States

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